methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
Description
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is a chiral β-keto ester featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methyl ester at the terminal carboxyl group. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step organic syntheses, particularly in peptide and heterocycle chemistry . The 3-oxo (keto) group enhances electrophilicity, making this compound a versatile intermediate in asymmetric catalysis and pharmaceutical precursor synthesis.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
InChI |
InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 |
InChI Key |
HMITWDFQTIEUAV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)CC(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for Boc deprotection.
N,N’-diisopropylcarbodiimide (DIC): Used in peptide coupling reactions.
Hydroxybenzotriazole (HOBt): Enhances the efficiency of peptide coupling reactions.
Major Products Formed
Amino acids: After Boc deprotection, the free amino acid is obtained.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Positional Isomers: Methyl (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoate
- Structural Difference: The oxo and Boc-protected amine groups are swapped (3-oxo vs. 4-Boc-amino) compared to the target compound.
- Impact: Reactivity: The 4-oxo group may alter nucleophilic attack sites, favoring different reaction pathways in enolate formation .
- Applications : Used in β-lactam antibiotic precursors due to its keto-amine proximity .
Ester Variants: Ethyl 5-{[(tert-Butoxy)carbonyl]amino}-3-oxopentanoate
Bicyclic Derivatives: Methyl 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Cbz-Protected Analogs: (4S,5S)-tert-Butyl 4-(((Benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate
- Structural Difference: Benzyloxycarbonyl (Cbz) replaces Boc, with a heptanoate chain and 5-methyl substituent.
- Impact: Deprotection: Cbz requires hydrogenolysis (H₂/Pd), whereas Boc is cleaved under acidic conditions (e.g., TFA) .
- Applications : Common in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .
Carboxylic Acid Derivatives: (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic Acid
- Structural Difference : Carboxylic acid replaces the methyl ester.
- Impact :
- Applications : Direct precursor for coupling reactions in fragment-based drug design .
Data Tables
Table 1: Key Physicochemical Properties
Research Findings and Trends
- Stereochemical Influence : The (4S) configuration in the target compound enhances enantiomeric excess (up to 98% ee) in asymmetric hydrogenation compared to (3S) isomers (∼85% ee) .
- Ester Hydrolysis Kinetics : Methyl esters hydrolyze 2.5× faster than ethyl esters under physiological conditions (pH 7.4, 37°C) .
- Boc vs. Cbz : Boc protection is favored in acid-stable environments, whereas Cbz is used in neutral/basic conditions requiring orthogonal deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
